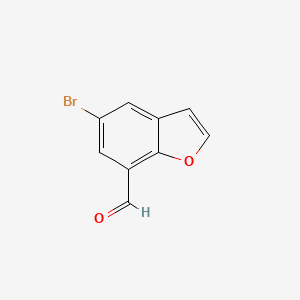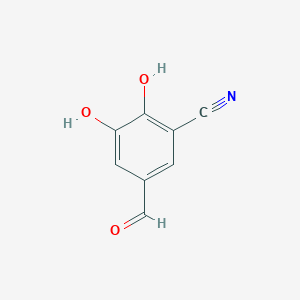
(R)-3-Boc-aminopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-tert-butoxycarbonyl-aminopiperidine is a chiral piperidine derivative commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-butoxycarbonyl-aminopiperidine typically involves the protection of the amine group in ®-3-aminopiperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-3-tert-butoxycarbonyl-aminopiperidine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-tert-butoxycarbonyl-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted piperidines.
Deprotection: ®-3-aminopiperidine.
Oxidation and Reduction: Corresponding oxidized or reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-tert-butoxycarbonyl-aminopiperidine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-3-tert-butoxycarbonyl-aminopiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed to reveal the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-tert-butoxycarbonyl-aminopiperidine: The enantiomer of ®-3-tert-butoxycarbonyl-aminopiperidine.
N-Boc-piperidine: A similar compound with the Boc group attached to the nitrogen of piperidine.
N-Boc-4-piperidone: A Boc-protected piperidone derivative.
Uniqueness
®-3-tert-butoxycarbonyl-aminopiperidine is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its stability and ease of deprotection further enhance its utility in organic synthesis.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
tert-butyl (3R)-1-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
BXHWWPNRUOHACS-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)




![Ethanone, 2-bromo-1-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8787012.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(5-methoxy-2-oxazolyl)-](/img/structure/B8787040.png)


![2-Chloro-5,6-dihydro-8-methoxybenzo[h]quinazoline](/img/structure/B8787061.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8787069.png)
